molecular formula C18H16F2N2O2 B10874945 1-(4-Fluorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B10874945
M. Wt: 330.3 g/mol
InChI Key: YKMJCYMGRDPPEG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl groups and a pyrrolidine-2,5-dione core

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with 2-(2-fluorophenyl)ethylamine to form an intermediate Schiff base, which is then cyclized to produce the desired pyrrolidine-2,5-dione structure. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The fluorinated phenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-(4-Fluorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenyl groups and the pyrrolidine-2,5-dione core play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-3-{[2-(4-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione: This compound has a similar structure but with different substitution patterns on the phenyl groups.

    1-(4-Chlorophenyl)-3-{[2-(2-chlorophenyl)ethyl]amino}pyrrolidine-2,5-dione: This compound features chlorinated phenyl groups instead of fluorinated ones, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its reactivity, stability, and biological activity.

Properties

Molecular Formula

C18H16F2N2O2

Molecular Weight

330.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[2-(2-fluorophenyl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C18H16F2N2O2/c19-13-5-7-14(8-6-13)22-17(23)11-16(18(22)24)21-10-9-12-3-1-2-4-15(12)20/h1-8,16,21H,9-11H2

InChI Key

YKMJCYMGRDPPEG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NCCC3=CC=CC=C3F

Origin of Product

United States

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